molecular formula C14H11ClN2O2S B5505579 3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B5505579
M. Wt: 306.8 g/mol
InChI Key: XKVWPMJEOASGAW-UHFFFAOYSA-N
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Description

The compound “3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” belongs to a class of chemicals known for their complex molecular structures and diverse chemical and physical properties. These compounds are often studied for their potential applications in various fields of chemistry and biology, excluding their use as drugs to avoid discussions on drug use and dosage.

Synthesis Analysis

The synthesis of compounds related to thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives involves multiple steps, including acylation, nucleophilic aromatic substitution, and amide formation, leading to the creation of these complex molecules. For instance, the synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones demonstrates the intricate processes involved in constructing such molecules, with the final properties significantly influenced by the substituents attached to the nitrogen atoms in the pyrimidine ring (Jatczak et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds shows a planar fused-ring system that is stabilized by hydrogen bonding and π-π interactions. For example, the crystalline structure of 5-(4-Chlorophenyl)-2-methoxyindeno[1',2':2,3]pyrido[5,6-d]pyrimidine-4,6(3H,5H)-dione highlights the presence of dimers linked by hydrogen bonds, forming a chain of rings which is a common feature in such compounds (Low et al., 2004).

Chemical Reactions and Properties

The chemical reactions of thieno[2,3-d]pyrimidine derivatives often involve nucleophilic substitution and electrophilic substitution reactions. These reactions are crucial for modifying the chemical structure and properties of the compounds, allowing for the introduction of various functional groups that can significantly alter their reactivity and stability. The synthesis of 6-substituted thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives showcases the versatility of these compounds in chemical reactions (Hirota et al., 1990).

Physical Properties Analysis

The physical properties of thieno[2,3-d]pyrimidine derivatives, such as solubility and permeability, vary widely depending on their molecular structure. The synthesis and analysis of these compounds reveal a broad range in their biopharmaceutical properties, reflecting the impact of structural diversity on their physical characteristics (Jatczak et al., 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of thieno[2,3-d]pyrimidine derivatives are influenced by their functional groups and molecular architecture. These compounds exhibit a range of chemical behaviors, from nucleophilic to electrophilic reactions, depending on the substituents present in their structure. The diverse chemical reactions they undergo are indicative of their complex chemical nature and potential for further functionalization (Hirota et al., 1990).

Scientific Research Applications

Structural and Chemical Properties

Research has highlighted the structural and chemical properties of compounds closely related to 3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione. For instance, studies on similar heterocyclic compounds have demonstrated their crystalline structures and the formation of centrosymmetric dimers linked by hydrogen bonds, which may be significant for understanding their interaction with biological molecules or for designing materials with specific properties (Low et al., 2004).

Reaction Mechanisms and Synthesis

Research has delved into the reaction mechanisms and synthesis processes of thieno[2,3-d]pyrimidine derivatives. The understanding of these processes is crucial for developing novel compounds with enhanced properties or biological activities. For example, the synthesis of new pyrimido[4,5-d]pyrimidine-2,4-(1H,3H,5H,8H)-dione derivatives through a three-component, one-pot, and efficient process illustrates the versatility and potential for chemical modification of this class of compounds (Bazgir et al., 2008).

Photophysical Properties and Applications

The design, synthesis, and investigation of the photophysical properties of pyrimidine derivatives have revealed potential applications in fields such as pH sensing and optoelectronics. For instance, the study of pyrimidine-phthalimide derivatives demonstrated their solid-state fluorescence emission and solvatochromism, suggesting their utility in developing novel colorimetric pH sensors and logic gates (Yan et al., 2017).

Biological Activity and Potential Therapeutic Applications

Several studies have synthesized and evaluated the biological activities of thieno[2,3-d]pyrimidine derivatives, exploring their potential as antibacterial agents or for other therapeutic applications. The synthesis of novel compounds and their evaluation for antibacterial efficacy against various bacterial strains highlight the ongoing search for new therapeutics based on thieno[2,3-d]pyrimidine structures (Sheikh et al., 2009).

Nonlinear Optical Properties

Research into the nonlinear optical (NLO) properties of thiopyrimidine derivatives, including studies on their structural parameters and electronic properties, has indicated their potential for applications in nonlinear optics and optoelectronic technologies. The comparison between theoretical (DFT/TDDFT) and experimental studies on phenyl pyrimidine derivatives has shed light on their considerable NLO character, suggesting applications in high-tech fields (Hussain et al., 2020).

Future Directions

The future directions for “3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” could involve further exploration of its biological activities and potential applications. Given the broad spectrum of activities exhibited by pyrido[2,3-d]pyrimidines, there is potential for the development of new selective, effective, and safe therapeutic agents .

properties

IUPAC Name

3-(4-chlorophenyl)-5,6-dimethyl-1H-thieno[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2S/c1-7-8(2)20-12-11(7)13(18)17(14(19)16-12)10-5-3-9(15)4-6-10/h3-6H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVWPMJEOASGAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

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